molecular formula C12H13ClF3NO2 B4331442 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B4331442
M. Wt: 295.68 g/mol
InChI Key: BKRBIVXDSJZYTI-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with chloro, methyl, and trifluoroethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzoic acid and 2-(2,2,2-trifluoroethoxy)ethylamine.

    Amidation Reaction: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is converted to an amide by reacting with 2-(2,2,2-trifluoroethoxy)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: 3-chloro-4-methylbenzoic acid and 2-(2,2,2-trifluoroethoxy)ethylamine.

Scientific Research Applications

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: Explored for its properties in the development of new materials with specific chemical and physical characteristics.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methylbenzoic acid: Shares the benzamide core but lacks the trifluoroethoxyethyl group.

    N-(2-(2,2,2-trifluoroethoxy)ethyl)benzamide: Similar structure but without the chloro and methyl substitutions on the benzene ring.

Uniqueness

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities not found in simpler analogs. The presence of the trifluoroethoxy group, in particular, can significantly alter its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-8-2-3-9(6-10(8)13)11(18)17-4-5-19-7-12(14,15)16/h2-3,6H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBIVXDSJZYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCOCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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